molecular formula C15H24Cl2N2O B15204970 3-Benzyl-9-methoxy-3,7-diaza-bicyclo[3.3.1]nonane dihydrochloride

3-Benzyl-9-methoxy-3,7-diaza-bicyclo[3.3.1]nonane dihydrochloride

Cat. No.: B15204970
M. Wt: 319.3 g/mol
InChI Key: MCMZMOZUSBRHLE-UHFFFAOYSA-N
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Description

3-Benzyl-9-methoxy-3,7-diazabicyclo[331]nonane dihydrochloride is a complex organic compound with the molecular formula C15H23Cl2N2O It is characterized by its bicyclic structure, which includes a diazabicyclo nonane core, a benzyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-9-methoxy-3,7-diazabicyclo[3.3.1]nonane dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Diazabicyclo Nonane Core: This step involves the cyclization of a suitable diamine with a dihalide under basic conditions to form the diazabicyclo nonane core.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.

    Methoxylation: The methoxy group is typically introduced through an O-alkylation reaction using methanol and an appropriate alkylating agent.

    Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-9-methoxy-3,7-diazabicyclo[3.3.1]nonane dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride and a base for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or methoxy derivatives.

Scientific Research Applications

3-Benzyl-9-methoxy-3,7-diazabicyclo[3.3.1]nonane dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Benzyl-9-methoxy-3,7-diazabicyclo[3.3.1]nonane dihydrochloride involves its interaction with specific molecular targets. The benzyl and methoxy groups can interact with enzymes or receptors, modulating their activity. The diazabicyclo nonane core provides structural stability and influences the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride
  • 3-Benzyl-9-hydroxy-3,7-diazabicyclo[3.3.1]nonane dihydrochloride

Uniqueness

3-Benzyl-9-methoxy-3,7-diazabicyclo[3.3.1]nonane dihydrochloride is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The methoxy group can enhance the compound’s solubility and its ability to cross biological membranes, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H24Cl2N2O

Molecular Weight

319.3 g/mol

IUPAC Name

3-benzyl-9-methoxy-3,7-diazabicyclo[3.3.1]nonane;dihydrochloride

InChI

InChI=1S/C15H22N2O.2ClH/c1-18-15-13-7-16-8-14(15)11-17(10-13)9-12-5-3-2-4-6-12;;/h2-6,13-16H,7-11H2,1H3;2*1H

InChI Key

MCMZMOZUSBRHLE-UHFFFAOYSA-N

Canonical SMILES

COC1C2CNCC1CN(C2)CC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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